3-(2,6-Difluorophenyl)benzaldehyde CAS number and molecular weight
3-(2,6-Difluorophenyl)benzaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(2,6-Difluorophenyl)benzaldehyde is a biaryl aldehyde whose structural motif is of significant interest to the fields of medicinal chemistry and materials science. It incorporates a benzaldehyde unit, a versatile chemical handle for a multitude of organic transformations, linked to a 2,6-difluorophenyl group. The presence of fluorine atoms in organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] The specific 2,6-difluoro substitution pattern is known to induce conformational restrictions and can act as a bioisostere for other chemical groups, making it a valuable substituent in the design of novel therapeutics.[3]
While a specific CAS number for 3-(2,6-Difluorophenyl)benzaldehyde is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, its synthesis can be approached through well-established synthetic methodologies. This guide provides a comprehensive overview of its calculated physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications, particularly in the realm of drug development. The information presented herein is curated for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical insights.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for various applications. Below is a table summarizing the calculated molecular weight of 3-(2,6-Difluorophenyl)benzaldehyde and a comparison with some commercially available difluorobenzaldehyde isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(2,6-Difluorophenyl)benzaldehyde | Not available | C₁₃H₈F₂O | 218.20 (calculated) |
| 2,3-Difluorobenzaldehyde | [4][5] | C₇H₄F₂O | 142.10[4][5] |
| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | |
| 3,5-Difluorobenzaldehyde | [6] | C₇H₄F₂O | 142.10[6] |
| 3-Bromo-2,6-difluorobenzaldehyde | Not available | C₇H₃BrF₂O | 221.00 |
| 3-Chloro-2,6-difluorobenzaldehyde | [7] | C₇H₃ClF₂O | Not specified |
Synthesis of 3-(2,6-Difluorophenyl)benzaldehyde
The most logical and widely applicable method for the synthesis of 3-(2,6-Difluorophenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[8] For the target molecule, this would involve the coupling of 3-bromobenzaldehyde with 2,6-difluorophenylboronic acid.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 3-(2,6-Difluorophenyl)benzaldehyde.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-bromobenzaldehyde) to form a palladium(II) species.
-
Transmetalation: The organic group from the organoboron reagent (2,6-difluorophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.[9][10]
Materials:
-
3-Bromobenzaldehyde
-
2,6-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 2,6-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction flask, followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(2,6-Difluorophenyl)benzaldehyde.
Applications in Research and Drug Development
The unique structural features of 3-(2,6-Difluorophenyl)benzaldehyde make it a promising building block in drug discovery and materials science.
The Role of the 2,6-Difluorophenyl Moiety
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1][3] The 2,6-difluoro substitution pattern offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can affect drug absorption and distribution.
-
Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation around the biaryl bond, locking the molecule into a specific conformation that may be optimal for binding to a biological target.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.
The Versatility of the Benzaldehyde Functional Group
The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functional groups, allowing for the synthesis of diverse chemical libraries for biological screening.
Sources
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2646-91-5[2,3-Difluorobenzaldehyde]- Acmec Biochemical [acmec.com.cn]
- 5. chemscene.com [chemscene.com]
- 6. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. m.youtube.com [m.youtube.com]
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